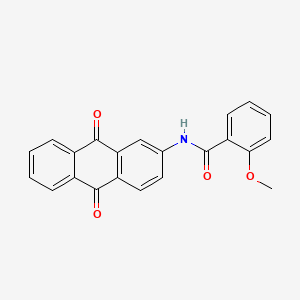
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide, also known as DAMPA, is a compound that has been extensively studied for its potential applications in scientific research. DAMPA is a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. In
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide has been used extensively in scientific research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and AMPA receptors are involved in the fast synaptic transmission of glutamate. By blocking the activation of AMPA receptors, this compound reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, indicating that it blocks the activation of AMPA receptors. This compound has also been shown to reduce the frequency of miniature EPSPs, indicating that it reduces the release of glutamate from presynaptic terminals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to study the specific role of AMPA receptors in synaptic plasticity and memory formation. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide. One area of research is to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more selective AMPA receptor antagonists that can be used in long-term experiments. Finally, researchers may also investigate the potential therapeutic applications of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-19-9-5-4-8-17(19)22(26)23-13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNJTHUIFNTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

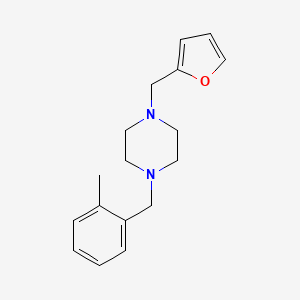
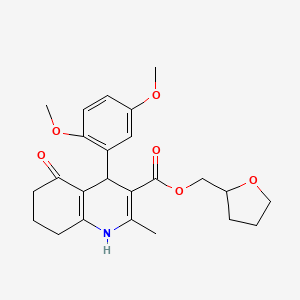
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
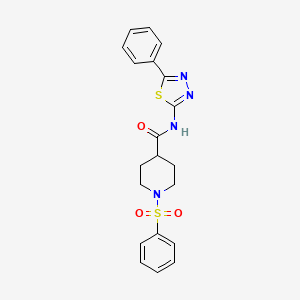
![3-[(2-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5236893.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5236900.png)
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
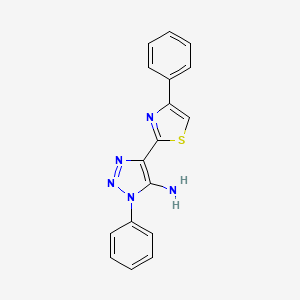
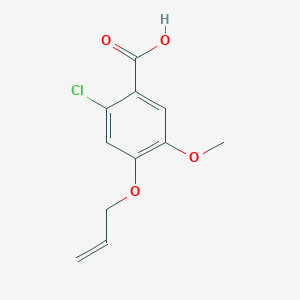
![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)